

An In-Depth Technical Guide to N-Boc-Furfurylamine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	<i>tert-butyl N-(furan-2-ylmethyl)carbamate</i>
CAS No.:	178918-29-1
Cat. No.:	B108169

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Foreword: The Strategic Value of N-Boc-Furfurylamine in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity.^{[1][2]} When applied to a versatile building block like furfurylamine, the resulting compound, **tert-butyl N-(furan-2-ylmethyl)carbamate** (N-Boc-furfurylamine), becomes a highly valuable intermediate. The furan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.^[3] This guide provides an in-depth examination of the physical and chemical properties of N-Boc-furfurylamine, offering field-proven insights into its synthesis, reactivity, and applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

N-Boc-furfurylamine is a stable, crystalline solid at room temperature. The introduction of the bulky, lipophilic Boc group significantly alters the physical properties compared to its volatile liquid precursor, furfurylamine, rendering it easier to handle, weigh, and store.

Property	Value	Source(s)
Chemical Name	tert-butyl N-(furan-2-ylmethyl)carbamate	PubChem
Molecular Formula	C ₁₀ H ₁₅ NO ₃	[4]
Molecular Weight	197.23 g/mol	[4]
Appearance	Off-white solid	[5]
Melting Point	105 - 109 °C	[5]
Boiling Point	Not available (decomposes)	-
Solubility	Soluble in chloroform, ethyl acetate; miscible with many organic solvents.	[6]
LogP	1.5	[4]

Note: Some properties are extrapolated from data for similar compounds or the parent amine, as specific experimental data for N-Boc-furfurylamine can be limited in public literature.

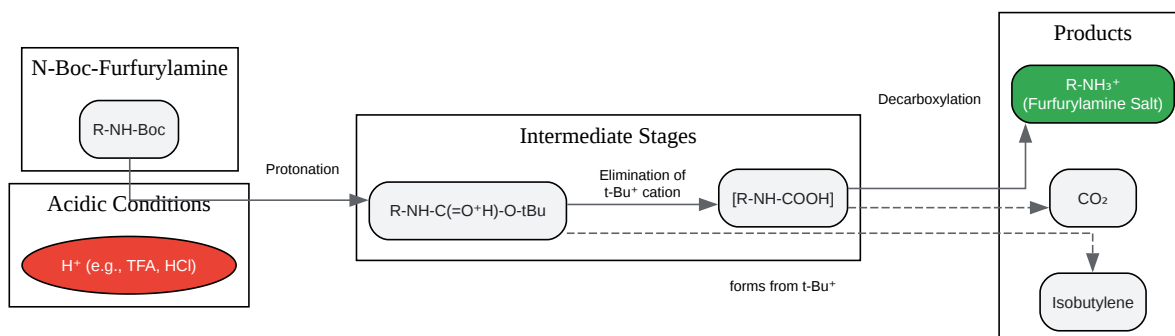
Chemical Reactivity and Stability: A Tale of Two Moieties

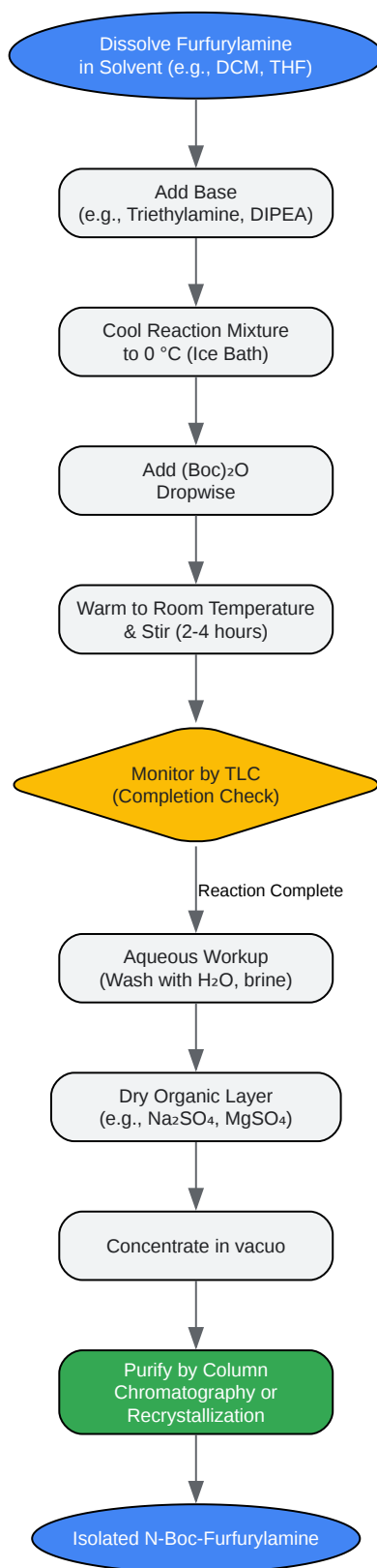
The chemical behavior of N-Boc-furfurylamine is dictated by the interplay between the acid-labile Boc protecting group and the aromatic furan ring. Understanding this dual reactivity is critical for its strategic deployment in multi-step synthesis.

The N-Boc Group: A Controllable Gateway

The primary function of the Boc group is to temper the nucleophilicity and basicity of the amine. [7] Its true synthetic utility lies in its selective removal under mild acidic conditions, which regenerates the primary amine without disturbing other sensitive functionalities.

- Deprotection Mechanism: The cleavage proceeds via protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which typically scavenges a proton to form isobutylene gas and releases carbon dioxide.[2]
- Reagent Choice: Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), hydrochloric acid (HCl) in dioxane or methanol, or milder acids like phosphoric acid.[8] The choice of acid and solvent allows for fine-tuning the reaction conditions to suit the substrate's overall stability. It is crucial to note that prolonged exposure to even moderate acids, such as 0.1% TFA in HPLC eluents, can lead to gradual cleavage. [9]





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Caption: Standard laboratory workflow for N-Boc protection.

Step-by-Step Methodology

Reagents & Equipment:

- Furfurylamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add furfurylamine (1.0 eq.). Dissolve it in an appropriate volume of anhydrous DCM (approx. 0.1–0.2 M concentration).
- **Base Addition:** Add triethylamine (1.2–1.5 eq.) to the solution. The base scavenges the acid formed during the reaction.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
- **Boc Anhydride Addition:** Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of DCM and add it dropwise to the cooled amine solution over 10–15 minutes. **Causality Note:** Slow addition is crucial to control the exotherm of the reaction and prevent the formation of side products.
- **Reaction:** Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2–4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete

consumption of the starting amine.

- **Quenching & Workup:** Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x), saturated NaHCO_3 solution (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash ensures the removal of any acidic species and unreacted $(\text{Boc})_2\text{O}$.
- **Drying & Concentration:** Dry the separated organic layer over anhydrous Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is often a solid or viscous oil. It can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure N-Boc-furfurylamine.

Spectroscopic and Analytical Profile

Characterization of N-Boc-furfurylamine relies on standard spectroscopic techniques. The following data are representative and serve as a benchmark for validation.

Technique	Data and Interpretation
¹ H NMR	(CDCl ₃ , 300-500 MHz) δ (ppm): ~7.3 (m, 1H, furan H5), ~6.3 (m, 1H, furan H4), ~6.2 (m, 1H, furan H3), ~4.8-5.0 (br s, 1H, NH), ~4.3 (d, 2H, CH ₂ -NH), 1.45 (s, 9H, -C(CH ₃) ₃). The broad singlet for the NH proton is characteristic and may exchange with D ₂ O. The singlet at 1.45 ppm integrating to 9H is the unmistakable signature of the Boc group.
¹³ C NMR	(CDCl ₃ , 75-125 MHz) δ (ppm): ~156 (C=O), ~152 (furan C2), ~142 (furan C5), ~110 (furan C4), ~107 (furan C3), ~80 (-C(CH ₃) ₃), ~39 (CH ₂ -NH), ~28 (-C(CH ₃) ₃).
FT-IR	(KBr or ATR, cm ⁻¹) ~3350 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1505 (C=C stretch, furan ring), ~1160 (C-O stretch). The strong carbonyl absorption around 1690 cm ⁻¹ is a key diagnostic peak.
Mass Spec.	(ESI ⁺) m/z: 198.1 [M+H] ⁺ , 220.1 [M+Na] ⁺ , 142.1 [M+H-tBu] ⁺ , 98.1 [M+H-Boc] ⁺ . The fragmentation pattern showing the loss of the tert-butyl group or the entire Boc group is characteristic.

Note: Exact chemical shifts (δ) and absorption frequencies can vary slightly based on solvent and instrument calibration.

Applications in Research and Development

N-Boc-furfurylamine is not an end-product but a strategic intermediate, primarily in the synthesis of more complex molecules.

- **Pharmaceutical Synthesis:** It serves as a precursor for compounds where a furfurylamine moiety is required. The Boc group allows chemists to perform modifications on the furan ring

or other parts of a molecule without interference from the reactive amine. It is a building block for potential diuretics, antihypertensives, and antiseptic agents. [10][11]*

Agrochemicals: The furan core is present in some pesticides and herbicides. N-Boc-furfurylamine can be a starting point for the synthesis of new agrochemical candidates.

- Material Science: It can be used in the synthesis of specialized polymers and functional materials where pendant furan groups are desired for cross-linking or further modification after deprotection of the amine.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. While the Boc-protected form is less hazardous than the parent amine, appropriate precautions are necessary.

- Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled. [5][12]The toxicological properties have not been fully investigated. [12]* Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [13]Avoid generating dust.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. [12] * Skin: Wash off with soap and plenty of water. [5] * Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention if symptoms occur. [5] * Inhalation: Move to fresh air. [12]* Incompatibilities: Strong oxidizing agents and strong acids. [5][13]Contact with strong acids will cause cleavage of the Boc group.

Conclusion

N-Boc-furfurylamine masterfully combines the stability and predictable reactivity of the Boc protecting group with the versatile furan scaffold. This guide has detailed its core properties, provided a validated synthesis protocol, and outlined its chemical behavior, underscoring its role as a key intermediate in modern organic synthesis. For professionals in drug discovery and development, a thorough understanding of this compound's characteristics is essential for leveraging its full synthetic potential.

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